molecular formula C13H12S B6315488 [1,1'-Biphenyl]-2-yl(methyl)sulfane CAS No. 19813-75-3

[1,1'-Biphenyl]-2-yl(methyl)sulfane

Cat. No. B6315488
CAS RN: 19813-75-3
M. Wt: 200.30 g/mol
InChI Key: ULQHZYNDLXOCDR-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-2-yl(methyl)sulfane” is an organic compound. It’s closely related to “(4-Bromo-4’-methyl- [1,1’-biphenyl]-3-yl) (methyl)sulfane”, which has a molecular weight of 293.23 .


Synthesis Analysis

The synthesis of similar compounds has been achieved through various methods. For instance, the Suzuki−Miyaura coupling method has been used to synthesize difluorinated biphenyl compounds with excellent yields averaging 78% . A green and potentially scalable continuous flow synthesis of a popular sulfone containing nutraceutical, methylsulfonylmethane (MSM), has been demonstrated via metal catalyst-free hydrogen peroxide mediated oxidation of dimethyl sulfoxide .


Molecular Structure Analysis

The molecular structure of similar compounds like “1,1’-Biphenyl, 2-methyl-” has been analyzed and visualized using tools like Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of sulfones and sulfoxides has been achieved through aldehyde-promoted aerobic oxidation of sulfides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, “1,1’-Biphenyl, 2-methyl-” has a molecular weight of 168.2344 . The properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .

Scientific Research Applications

Organic Synthesis

“[1,1’-Biphenyl]-2-yl(methyl)sulfane” is used in organic synthesis . It’s involved in several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Biological and Medicinal Applications

This compound has a wide range of biological and medicinal applications . It’s used in the synthesis of compounds with pharmacological activities, including antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Production of Drugs

“[1,1’-Biphenyl]-2-yl(methyl)sulfane” is used to produce an extensive range of drugs . For example, it’s used in the synthesis of adapalene, a third-generation topical retinoid primarily used for treating acne vulgaris, anti-inflammatory, antibacterial .

Agriculture Products

This compound is used in the production of products for agriculture . It’s a significant intermediate in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Organic Light-Emitting Diodes (OLEDs)

“[1,1’-Biphenyl]-2-yl(methyl)sulfane” is used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . It’s a crucial component in the manufacturing of these devices .

Liquid Crystals

This compound is used as a building block for basic liquid crystals . It’s a key ingredient in the production of these materials .

Safety and Hazards

The safety data sheet for similar compounds like “Biphenyl” mentions that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Sulfane sulfur compounds have been suggested to interact with a variety of biological targets, including proteins and enzymes . These interactions can lead to changes in the function of these targets, potentially influencing various biological processes.

Mode of Action

It is known that sulfane sulfur compounds can undergo various chemical reactions, including redox reactions . These reactions can lead to changes in the structure and function of the compound’s targets, potentially influencing their activity and the overall biological response.

Biochemical Pathways

Sulfane sulfur compounds have been suggested to be involved in various biochemical processes, including methylation and the regulation of redox status . These processes can have downstream effects on a variety of cellular functions, potentially influencing cell growth, differentiation, and survival.

Result of Action

It is known that sulfane sulfur compounds can have various biological effects, potentially influencing cell growth, differentiation, and survival

properties

IUPAC Name

1-methylsulfanyl-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12S/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQHZYNDLXOCDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-2-yl(methyl)sulfane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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